

Comparative Analysis of VK2809: A Therapeutic Candidate for Metabolic Disorders

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Compound of Interest		
Compound Name:	VK13	
Cat. No.:	B15567530	Get Quote

Initial Assessment: An extensive search for "VK13" did not yield information on a specific therapeutic agent with this designation. It is presumed that the query may have intended to investigate a compound from Viking Therapeutics' pipeline, with VK2809 being a prominent candidate in clinical development for metabolic diseases. This guide will, therefore, focus on the therapeutic potential of VK2809.

VK2809 is an orally available, small molecule, liver-selective thyroid hormone receptor beta (TRβ) agonist.[1][2] This targeted action is designed to provide the therapeutic benefits of thyroid hormone on lipid metabolism while minimizing the potential for adverse effects in other tissues.[2][3] Clinical trials have primarily focused on its efficacy in non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD), and related metabolic conditions.

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety data from the Phase 2b VOYAGE clinical trial of VK2809 in patients with biopsy-confirmed NASH and fibrosis.

Table 1: Efficacy of VK2809 in the Phase 2b VOYAGE Study (52 Weeks)



Endpoint	Placebo	VK2809 (5 mg QOD)	VK2809 (10 mg QOD)
NASH Resolution with No Worsening of Fibrosis	29%	63% - 75% (p<0.05 for each treatment group)	63% - 75% (p<0.05 for each treatment group)
Fibrosis Improvement (≥1 stage) with No Worsening of NASH	34%	51.9% (p=0.0304)	56.8% (p=0.0497)
NASH Resolution AND Fibrosis Improvement (≥1 stage)	20%	40% - 50% (p<0.05 for the 5 mg and 10 mg QOD cohorts)	40% - 50% (p<0.05 for the 5 mg and 10 mg QOD cohorts)
Mean Relative Reduction in Liver Fat (MRI-PDFF)	-3.7% (at 12 weeks)	-36.8% (p<0.0001 at 12 weeks)	-51.7% (p<0.0001 at 12 weeks)
Proportion of Patients with ≥30% Liver Fat Reduction	13.6% (at 12 weeks)	66.7% (p<0.0001 at 12 weeks)	84.9% (p<0.0001 at 12 weeks)

QOD: Every Other Day Data compiled from multiple sources reporting on the VOYAGE trial.[1] [4][5][6][7][8]

Table 2: Lipid Profile Changes with VK2809 Treatment (52 Weeks)

Lipid Parameter	Placebo-Adjusted Reduction with VK2809	
Low-Density Lipoprotein Cholesterol (LDL-C)	20% - 25% (p<0.01 for each arm)	
Triglycerides	Statistically significant reductions	
Atherogenic Proteins (ApoB, Lp(a), ApoC-III)	Statistically significant reductions	

Data from the VOYAGE Phase 2b study.[1][8]

Table 3: Safety and Tolerability of VK2809 (52 Weeks)



Adverse Events (AEs)	VK2809	Placebo
Treatment-Related AEs Reported as Mild or Moderate	94%	Similar to treatment arms
Discontinuations due to AEs	Low and balanced among placebo and treatment arms	Low and balanced among treatment and placebo arms
Gastrointestinal-Related AEs (nausea, diarrhea, vomiting)	Similar rates to placebo	Similar rates to VK2809

Data from the VOYAGE Phase 2b study.[1][9]

Experimental Protocols

The primary source of the presented data is the VOYAGE Phase 2b clinical trial. A detailed outline of its methodology is provided below.

VOYAGE Phase 2b Study Protocol

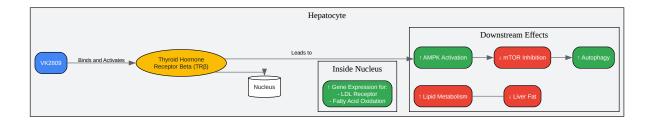
- Objective: To assess the efficacy, safety, and tolerability of VK2809 in patients with biopsyproven NASH and fibrosis.[4][10]
- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5][10]
- Patient Population: Adults with biopsy-confirmed NASH with fibrosis (stages F1, F2, and F3).
 [1][4]
- Intervention: Patients were randomized to receive oral capsules of VK2809 at various doses (1 mg, 2.5 mg, 5 mg, or 10 mg) or a placebo, administered once daily or every other day for 52 weeks.[4]
- Primary Endpoint: The primary outcome was the change in liver fat content from baseline to 12 weeks, as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[1][2]
- Secondary Endpoints: Secondary objectives included the evaluation of histologic changes assessed by hepatic biopsy after 52 weeks of treatment, focusing on NASH resolution and



fibrosis improvement.[1][5]

Signaling Pathway and Experimental Workflow

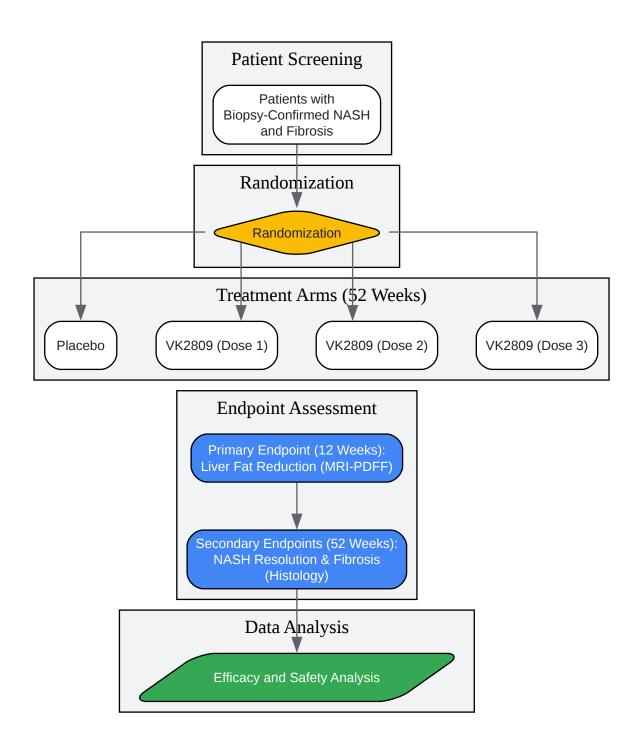
The following diagrams illustrate the mechanism of action of VK2809 and the workflow of the VOYAGE clinical trial.



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Caption: Signaling pathway of VK2809 in hepatocytes.





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